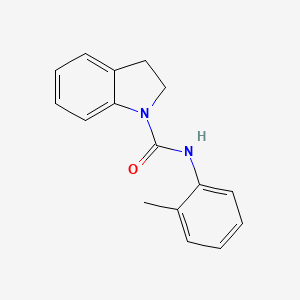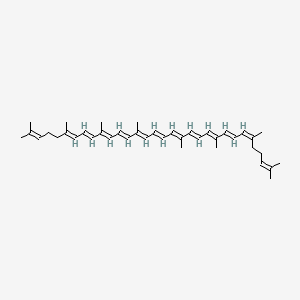
(5Z)–Lycopene
説明
“(5Z)–Lycopene” is a specific isomer of lycopene, a carotenoid that gives tomatoes and other fruits their red color . It is known for its antioxidant properties .
Synthesis Analysis
The Z-isomerization of lycopene can be enhanced through the optimal combination of food ingredients . Some vegetables, shiitake mushroom, and some edible seaweeds have been found to promote Z-isomerization of lycopene .Molecular Structure Analysis
“(5Z)–Lycopene” has a molecular formula of C40H56 . It is an acyclic carotenoid, meaning it does not have a cyclic group at the end of the molecule .Chemical Reactions Analysis
Lycopene can undergo Z-isomerization, a process where the configuration around a double bond changes . This process can be enhanced by certain food ingredients and is important for the bioavailability of lycopene .Physical And Chemical Properties Analysis
“(5Z)–Lycopene” is a lipophilic compound with a molecular weight of 536.87 g/mol .科学的研究の応用
Isolation and Structural Elucidation
- Isolation Techniques : (5Z)–Lycopene, along with other isomers, has been isolated from photoisomerized mixtures using semi-preparative C30 columns. This process is essential for investigating structure-activity relationships and understanding their physiological roles in biological tissues (Froehlich et al., 2007).
Biological Effects and Pathways
- Biological Impact in Adipocytes : Research comparing (all-E)– and (5Z)–Lycopene revealed similar biological functions in adipocytes. Both isomers can transactivate peroxisome proliferator-activated receptor (PPARγ) and modulate the uptake of glucose by adipocytes, suggesting potential applications in the prevention of obesity-related disorders (Fenni et al., 2018).
Spectroscopic Characterization
- Spectroscopic Analysis : Spectroscopic techniques like NMR and UV/VIS spectroscopy have been employed to characterize (5Z)–Lycopene and other isomers. This detailed characterization aids in understanding the chemical properties and potential applications of these isomers (Hengartner et al., 1992).
Photoisomerization Studies
- Photoisomerization for Practical Applications : Studies on the photoisomerization of (all-E)–lycopene have shown the predominant generation of (5Z)–lycopene under certain conditions. This process has implications for increasing the bioavailability of (5Z)–lycopene (Honda et al., 2014).
Thermal Isomerization Research
- Enhancing Bioactivity through Isomerization : Research on thermal isomerization of (all-E)–lycopene in tomato oleoresin using heat treatment and a natural catalyst showed an increased content of (5Z)–lycopene, which has higher bioactivity compared to other Z-isomers. This method provides a practical approach to producing Z-isomer-rich materials (Honda et al., 2020).
作用機序
将来の方向性
Future research on lycopene includes well-designed clinical trials, exploring its metabolism, the mechanisms related to its health benefits, and optimal diet composition to increase its bioavailability . There is also interest in enhancing the Z-isomerization of lycopene for increased bioavailability .
特性
IUPAC Name |
(6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27-,38-28+,39-29+,40-30+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-IKZLVQEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(/C)\CCC=C(C)C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143940 | |
| Record name | Lycopene, (5Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-cis-Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(5Z)-Lycopene | |
CAS RN |
101468-86-4 | |
| Record name | Lycopene, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101468864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopene, (5Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYCOPENE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1R98HDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-cis-Lycopene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



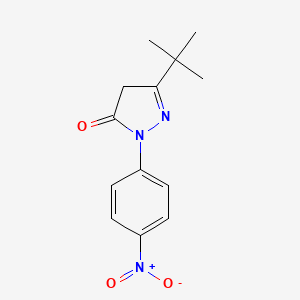
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060811.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)


![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)

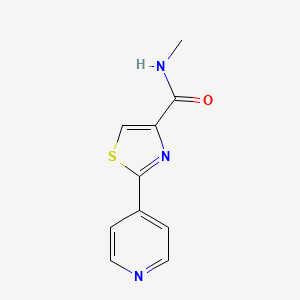

![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
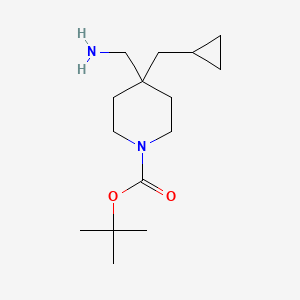
![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)
